N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features both pyrazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and oxazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction parameters and scalability. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and oxazole derivatives, such as:
- N-[4-(1-methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine .
- Various imidazole and pyrazole derivatives .
Uniqueness
What sets N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide apart is its unique combination of pyrazole and oxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .
Properties
Molecular Formula |
C17H17N5O3 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
InChI |
InChI=1S/C17H17N5O3/c1-22-11-14(10-19-22)13-4-2-12(3-5-13)6-8-18-16(23)17(24)20-15-7-9-25-21-15/h2-5,7,9-11H,6,8H2,1H3,(H,18,23)(H,20,21,24) |
InChI Key |
SOUIOGNYICFWGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=NOC=C3 |
Origin of Product |
United States |
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